

Technical Guide: (R)-2-Methylmorpholine Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name:	(R)-2-Methylmorpholine
CAS No.:	168038-14-0; 74572-13-7; 790184-33-7
Cat. No.:	B2821071

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Abstract **(R)-2-Methylmorpholine** (CAS: 790184-33-7) is a critical chiral building block in modern medicinal chemistry, widely utilized to modulate the physicochemical properties and metabolic stability of drug candidates. This guide provides an in-depth analysis of its absolute configuration, conformational dynamics, and robust synthetic pathways. It is designed for researchers requiring high-fidelity structural data and scalable manufacturing protocols.

Structural Analysis & Stereochemistry Absolute Configuration (Cahn-Ingold-Prelog)

The chirality of **(R)-2-methylmorpholine** is defined at the C2 position. The assignment of the (R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

- Priority 1: Oxygen atom (O1) – Highest atomic number.
- Priority 2: C3 (Methylene attached to Nitrogen) – Bonded to N.
- Priority 3: Methyl group (C-Me) – Bonded to H.

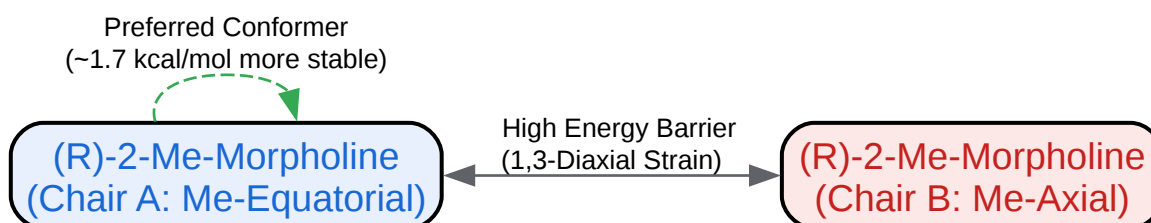
- Priority 4: Hydrogen atom (H) – Lowest atomic number.

Configuration Logic: When the molecule is oriented such that the lowest priority group (H) is directed away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Conformational Dynamics

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. For **(R)-2-methylmorpholine**, the equilibrium is dominated by the conformer where the C2-methyl group occupies the equatorial position.

- Equatorial Preference: Placing the methyl group in the equatorial position avoids destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.^[1]
- Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. However, the N-substituent (H or alkyl) will also preferentially adopt an equatorial orientation in the lowest energy state, though this is subject to solvent effects and steric bulk of the N-substituent.



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Figure 1: Conformational equilibrium of **(R)-2-methylmorpholine**. The equatorial methyl conformer (Chair A) is thermodynamically favored due to the absence of 1,3-diaxial strain.

Synthesis & Manufacturing Protocols

Strategic Route Selection

While resolution of racemic 2-methylmorpholine is possible using chiral acids (e.g., tartaric acid), it is often low-yielding (max 50%). The preferred route for high-purity (R)-isomer is asymmetric synthesis from the chiral pool, specifically using (R)-Propylene Oxide or (R)-Alanine derivatives.

Protocol: Synthesis from (R)-Propylene Oxide

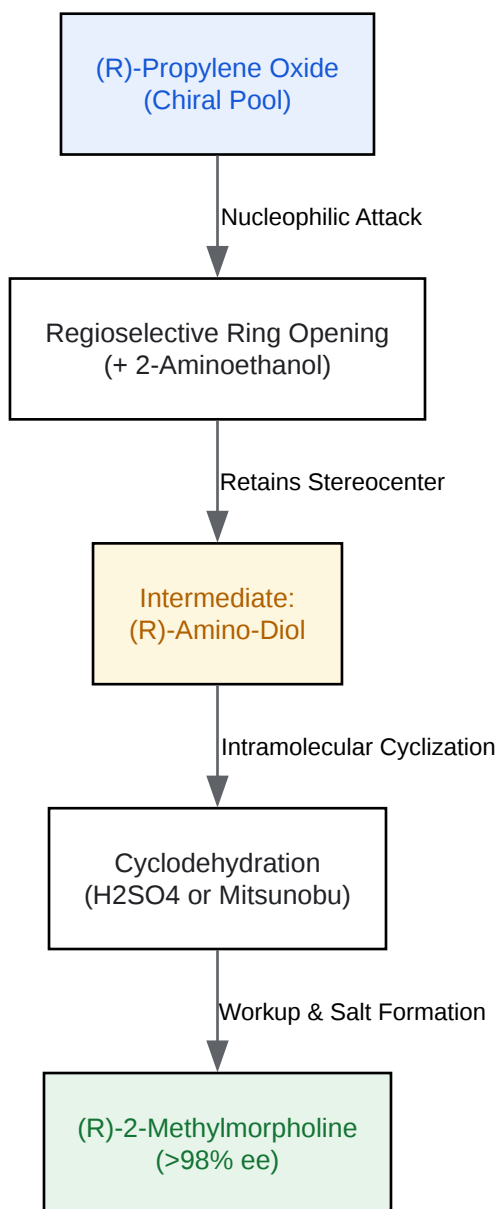
This route preserves the stereocenter established in the starting material, ensuring high enantiomeric excess (ee).

Reagents:

- Starting Material: (R)-(+)-Propylene Oxide (CAS: 15448-47-2)
- Nucleophile: 2-Aminoethanol
- Cyclization Agent: Sulfuric acid or Triphenylphosphine/DIAD (Mitsunobu conditions)

Step-by-Step Workflow:

- Ring Opening:
 - React (R)-propylene oxide with excess 2-aminoethanol.
 - Mechanism:^[2]^[3]^[4] The amine attacks the less hindered carbon of the epoxide (regioselective ring opening), retaining the configuration at the chiral center.
 - Product: (R)-1-((2-hydroxyethyl)amino)propan-2-ol.
- Cyclization (Acid-Mediated):
 - Treat the diol intermediate with concentrated H₂SO₄ at elevated temperature (140°C) or use a milder Mitsunobu cyclization if functional group tolerance is required.
 - Note: Acid-mediated dehydration is robust but requires careful temperature control to prevent racemization or polymerization.
- Purification:
 - Basify the reaction mixture (pH > 12) with NaOH.
 - Extract with DCM or CHCl₃.
 - Distill or crystallize as the HCl salt (CAS: 168038-14-0).



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Figure 2: Synthetic workflow starting from (R)-Propylene Oxide. This route minimizes racemization risk by utilizing the established chiral center of the epoxide.

Analytical Characterization

To validate the identity and purity of **(R)-2-methylmorpholine**, a combination of chiral HPLC and NMR spectroscopy is required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[5] Use a polysaccharide-based chiral stationary phase.

- Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).
- Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
- Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
- Expected Result: The (R)-enantiomer will have a distinct retention time from the (S)-enantiomer. Racemic standard injection is required for peak identification.

NMR Analysis[6]

- ^1H NMR (CDCl_3): The methyl doublet at ~ 1.1 ppm is characteristic.
- Determination of ee (Mosher's Method):
 - Derivatize the morpholine nitrogen with (R)- or (S)-Mosher's acid chloride (MTPA-Cl).
 - Analyze ^1H or ^{19}F NMR. The diastereomeric amides will show distinct chemical shifts for the methyl doublet, allowing integration to calculate ee.

Medicinal Chemistry Applications

(R)-2-Methylmorpholine is a "privileged scaffold" in drug discovery. Its incorporation often serves specific design goals:

- Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the alpha-carbon, a common clearance pathway for morpholines (CYP450 mediated).
- Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.
- Conformational Lock: The equatorial methyl group biases the ring conformation, potentially reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions).

Notable Classes:

- Kinase Inhibitors: Used in PI3K and mTOR inhibitors to improve selectivity and pharmacokinetic profiles.
- Receptor Antagonists: Modulates basicity (pKa ~ 7.4) to optimize CNS penetration.

References

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